molecular formula C15H13N3O B5801927 1-hydroxy-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-hydroxy-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5801927
M. Wt: 251.28 g/mol
InChI Key: YRPGDJIBXPBQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido-benzimidazole core with a hydroxy group at position 1, a propyl chain at position 3, and a nitrile group at position 2. The hydroxy group at position 1 distinguishes it from many derivatives reported in the literature, which typically feature an oxo (=O) or amino substituent at this position .

Properties

IUPAC Name

1-oxo-3-propyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-2-5-10-8-14(19)18-13-7-4-3-6-12(13)17-15(18)11(10)9-16/h3-4,6-8,17H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPGDJIBXPBQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-hydroxy-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and nitrile formation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Hydroxy-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hydroxy-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxy-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and physicochemical properties of pyrido[1,2-a]benzimidazole-4-carbonitriles are highly dependent on substituents at positions 1, 2, and 3. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name (Position 1/2/3 Substituents) Key Features Biological Activity Synthesis Method Reference
1-Hydroxy-3-propyl (Target Compound) Hydroxy at C1, propyl at C3 Not explicitly reported (hypothesized to modulate solubility via H-bonding) Likely via modified condensation of benzimidazole-2-acetonitrile with propyl-containing precursors -
3-Methyl-1-oxo-2-(4-chlorobenzyl) (3a) Oxo at C1, 4-chlorobenzyl at C2 Potent antitubercular activity (MIC: <1 µM against MDR-TB) Neat reaction of benzimidazole-2-acetonitrile with ethyl acetoacetate derivatives
3-Methyl-1-oxo-2-(4-fluorobenzyl) (3i) Oxo at C1, 4-fluorobenzyl at C2 Sub-micromolar activity against TB; low cytotoxicity Recrystallization from EtOH/DMF
1-(Cyclohexylamino)-3-isopropyl () Cyclohexylamino at C1, isopropyl at C3 Anticancer potential (preclinical screening) Multicomponent reactions with amines
1-[4-(4-Methoxybenzyl)piperazinyl]-3-methyl () Piperazinyl at C1, methyl at C3 Kinase inhibition (e.g., mTOR pathways) Nucleophilic substitution of halogenated intermediates
2-(Thiomethyl)-3-methyl-1-oxo (3j) Thiomethyl at C2, oxo at C1 Enhanced membrane permeability due to lipophilic S-methyl group Recrystallization from EtOH/DMF

Physicochemical Properties

  • Melting Points: Oxo derivatives (e.g., 3a, 3i) typically melt at 240–260°C, while amino-substituted analogues (e.g., 1-cyclohexylamino) exhibit higher melting points (>300°C) due to H-bonding . Target Compound: Expected to have a melting point >250°C, intermediate between oxo and amino derivatives.
  • Solubility :
    • Hydroxy and piperazinyl groups enhance aqueous solubility (e.g., 3i: soluble in DMSO >10 mg/mL) compared to lipophilic thiomethyl or octyl derivatives .

Biological Activity

1-Hydroxy-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS No. 384799-80-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antioxidant activities, supported by various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H13N3O
  • Molecular Weight : 251.28 g/mol
  • Density : Approximately 1.3 g/cm³

The compound features a pyrido-benzimidazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-73.1
HCT1162.2
HEK2935.3

These values indicate that the compound is effective at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Antibacterial Activity

The compound has also demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. Notably, it shows selective activity against strains such as:

Bacterial StrainMIC (µM)Reference
E. faecalis8
S. aureus16
E. coli32

These results underscore the compound's potential as an antimicrobial agent.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity:

Assay TypeActivity LevelReference
DPPH ScavengingModerate
ABTS AssayHigh

The compound's ability to scavenge free radicals suggests its potential in preventing oxidative damage.

Case Studies and Research Findings

A comprehensive review of benzimidazole derivatives has indicated that structural modifications can greatly influence biological activity. For instance, the introduction of hydroxyl and methoxy groups has been linked to enhanced anticancer and antibacterial properties in similar compounds .

In a specific study, the synthesis of various derivatives led to the identification of compounds with improved solubility and bioactivity profiles compared to standard treatments like doxorubicin .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-hydroxy-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile?

A one-pot multicomponent reaction (MCR) is a viable approach, leveraging heterocyclic ketene aminals or enamines as intermediates. For example, 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole can react with malononitrile and aldehydes under mild conditions (e.g., ethanol, 60–80°C) to yield pyrido[1,2-a]benzimidazole derivatives . This method avoids tedious purification steps, as products precipitate directly from the reaction medium. For hydroxy and propyl substituents, modifying the aldehyde component (e.g., using propionaldehyde derivatives) and incorporating hydroxylation steps post-cyclization may be required.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Identify nitrile (C≡N, ~2230 cm⁻¹) and hydroxyl (O–H, ~3200–3600 cm⁻¹) functional groups .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for substituent-specific shifts. For example, the hydroxy group may appear as a broad singlet (~5–6 ppm in 1H^1H), while the propyl chain shows triplet/multiplet patterns (δ 0.8–1.6 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed [M]⁺ peaks) .

Q. What storage conditions ensure compound stability?

Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid proximity to oxidizing agents or ignition sources. Long-term stability testing under accelerated conditions (e.g., 40°C/75% relative humidity) is recommended to assess degradation pathways .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Cytotoxicity assays (e.g., MTT or ATP-based assays) against cancer cell lines (e.g., HeLa, MCF-7) are standard. Dose-response curves (0.1–100 µM) over 48–72 hours can evaluate potency (IC₅₀). Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) to validate results .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Hydroxy group : Replace with methoxy or acetyloxy to assess hydrogen-bonding contributions to target binding.
  • Propyl chain : Vary alkyl chain length (e.g., methyl, butyl) or introduce branching to study hydrophobic interactions.
    SAR studies on analogous compounds (e.g., 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-phenyl derivatives) suggest that bulky substituents enhance anticancer activity by improving target affinity .

Q. What mechanistic studies are critical to elucidate its anticancer activity?

  • Apoptosis assays : Measure caspase-3/7 activation via fluorometric substrates.
  • Cell cycle analysis : Use flow cytometry (propidium iodide staining) to identify G1/S or G2/M arrest.
  • Target identification : Employ pull-down assays with biotinylated analogs or molecular docking using structural data from related benzimidazole-carbonitriles .

Q. How should conflicting biological data be resolved?

Contradictions in cytotoxicity data may arise from assay conditions (e.g., serum concentration, cell passage number). Mitigate by:

  • Standardizing protocols : Use CLSI guidelines for cell viability assays.
  • Orthogonal validation : Confirm results with alternative methods (e.g., clonogenic assays vs. ATP-based assays).
  • Batch variability checks : Test multiple compound batches for purity (>95% by HPLC) .

Q. Can computational modeling predict metabolic pathways?

Use in silico tools (e.g., SwissADME, MetaSite) to:

  • Predict cytochrome P450 (CYP) metabolism sites (e.g., hydroxylation at the pyrido ring).
  • Identify potential reactive metabolites (e.g., epoxide intermediates).
    Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes) and UPLC-MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.